molecular formula C10H9N3O2 B2549518 5-(2,3-Dihydro-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine CAS No. 1016504-22-5

5-(2,3-Dihydro-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine

Cat. No.: B2549518
CAS No.: 1016504-22-5
M. Wt: 203.201
InChI Key: WIRXXPMFPSECKP-UHFFFAOYSA-N
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Description

5-(2,3-Dihydro-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine is a useful research compound. Its molecular formula is C10H9N3O2 and its molecular weight is 203.201. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis Methods

Various methods have been developed for synthesizing 1,3,4-oxadiazoles, including 5-(2,3-Dihydro-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine. For instance, Eloy and Lenaers (1966) described two new syntheses for 5-amino-1,2,4-oxadiazoles, leveraging reactions such as the reaction of guanidine on benzhydroxamyl chloride and the reaction of primary or secondary amines with 5-trichloromethyloxadiazoles (Eloy & Lenaers, 1966).

Biological Activities

Compounds with the benzofuran and oxadiazole moieties have been evaluated for their cytotoxic and antimicrobial activities. Mohi El-Deen, Anwar, and Hasabelnaby (2016) synthesized novel hexahydroquinoline derivatives containing the benzofuran moiety, showing promising cytotoxic effects against human hepatocellular carcinoma cell lines (Mohi El-Deen et al., 2016). Similarly, Venkatesh, Bodke, and Biradar (2010) developed thiazolidinone derivatives integrated with benzofuran and thiazol moieties, which were screened for antimicrobial and analgesic activities (Venkatesh et al., 2010).

Antimicrobial and Antioxidant Properties

Research continues to explore the antimicrobial and antioxidant properties of 1,3,4-oxadiazole derivatives. Bektaş et al. (2007) synthesized novel triazole derivatives, including structures related to oxadiazoles, which displayed moderate to good antimicrobial activities (Bektaş et al., 2007). Idrees, Kola, and Siddiqui (2019) reported on triazolo-thiadiazoles with benzofuran and pyrazole moieties, showcasing notable antimicrobial activities (Idrees et al., 2019).

Material Science and Corrosion Inhibition

The oxadiazole derivatives have also been studied for their application in material science, particularly in corrosion inhibition. Ammal, Prajila, and Joseph (2018) investigated the corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in sulfuric acid, highlighting their protective layer formation and mixed-type behavior (Ammal et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, some benzofuran derivatives have been found to act as antagonists for the histamine H3 and H4 receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. Some benzofuran derivatives have been found to exhibit neurotoxicity .

Future Directions

The future research directions for this compound could include further studies to elucidate its mechanism of action, optimize its synthesis, and evaluate its potential as a therapeutic agent .

Properties

IUPAC Name

5-(2,3-dihydro-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c11-10-13-12-9(15-10)8-5-6-3-1-2-4-7(6)14-8/h1-4,8H,5H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRXXPMFPSECKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C21)C3=NN=C(O3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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